molecular formula C9H8FNO3S B13202883 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride

Cat. No.: B13202883
M. Wt: 229.23 g/mol
InChI Key: DJZWJUIONWWOEH-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a quinoline ring system, a sulfonyl fluoride group, and a ketone functional group. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride typically involves the reaction of 2-Oxo-1,2,3,4-tetrahydroquinoline with sulfonyl fluoride reagents under controlled conditions. One common method includes the use of sulfonyl chloride derivatives, which react with the quinoline compound in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various sulfonamide or sulfonate derivatives.

    Reduction Products: Alcohol derivatives.

    Oxidation Products: Sulfonic acid derivatives.

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, it has been shown to activate the M2 isoform of pyruvate kinase, an enzyme involved in glycolysis. This activation can alter cellular metabolism, potentially leading to therapeutic effects in cancer cells by disrupting their metabolic pathways .

Comparison with Similar Compounds

  • 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
  • 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides

Comparison: Compared to its analogs, 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential biological activities. The sulfonyl fluoride group is more reactive towards nucleophiles compared to the sulfonyl chloride group, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H8FNO3S

Molecular Weight

229.23 g/mol

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl fluoride

InChI

InChI=1S/C9H8FNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)

InChI Key

DJZWJUIONWWOEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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